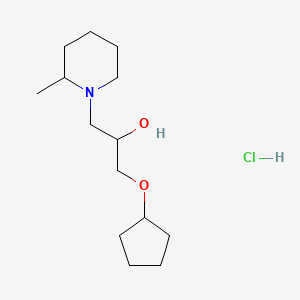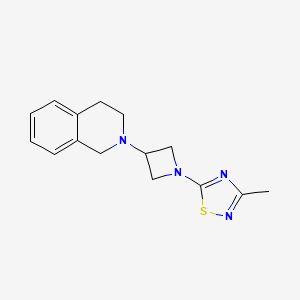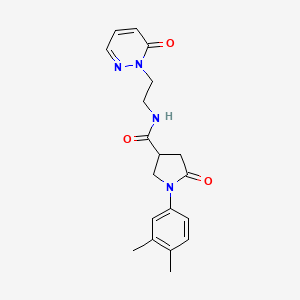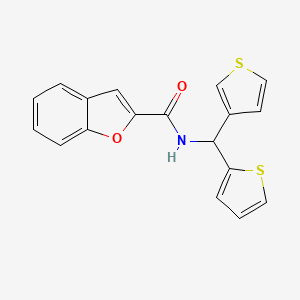
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and is involved in various neurological disorders.
Aplicaciones Científicas De Investigación
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential therapeutic properties in various neurological disorders such as stroke, epilepsy, and chronic pain. The NMDA receptor is involved in the pathophysiology of these disorders, and 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride's selective antagonism of this receptor makes it a promising candidate for treatment.
Mecanismo De Acción
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride selectively binds to the NMDA receptor's glycine site, preventing the binding of glycine and subsequently blocking the receptor's ion channel. This results in a reduction in calcium influx and a decrease in excitatory neurotransmitter release, ultimately leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride's selective antagonism of the NMDA receptor has been shown to produce a range of biochemical and physiological effects. These include a reduction in glutamate release, a decrease in calcium influx, and a decrease in neuronal excitability. 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to have neuroprotective properties, reducing neuronal damage and apoptosis in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride's selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its potency and selectivity can vary depending on experimental conditions, and its use in vivo may be limited due to its poor bioavailability and short half-life.
Direcciones Futuras
There are several potential future directions for research on 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. These include the development of more potent and selective NMDA receptor antagonists, the investigation of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride's potential therapeutic properties in other neurological disorders such as Alzheimer's disease and schizophrenia, and the exploration of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride's effects on other neurotransmitter systems. Additionally, further studies are needed to optimize 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride's pharmacokinetic properties and to develop effective delivery methods for in vivo use.
Conclusion
In conclusion, 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties in various neurological disorders. Its selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in these disorders. However, further research is needed to optimize its pharmacokinetic properties and to develop effective delivery methods for in vivo use.
Métodos De Síntesis
The synthesis of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves the reaction of 1-(cyclopentyloxy)propan-2-ol with 2-methylpiperidine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity and yield of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can be improved through further purification techniques such as recrystallization or chromatography.
Propiedades
IUPAC Name |
1-cyclopentyloxy-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2.ClH/c1-12-6-4-5-9-15(12)10-13(16)11-17-14-7-2-3-8-14;/h12-14,16H,2-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJWGHXIENXYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)
acetate](/img/structure/B2884206.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)
![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)

![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)

![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)